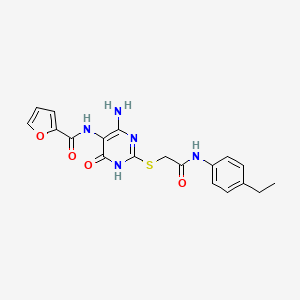
N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide, identified by its CAS number 868225-48-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N5O3S, with a molecular weight of approximately 429.5 g/mol. The structure features a pyrimidine ring, which is known to contribute to various biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| CAS Number | 868225-48-3 |
| Molecular Formula | C19H19N5O3S |
| Molecular Weight | 429.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various Gram-positive and Gram-negative bacteria. The presence of hydrophobic substituents enhances their antibacterial activity, as seen in derivatives tested against Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of pyrimidine derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.8 to 6.25 µg/mL against Mycobacterium tuberculosis and other pathogenic bacteria . This suggests that this compound may possess similar or enhanced antibacterial properties.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Pyrimidine derivatives are frequently investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds with similar configurations have been shown to inhibit cell proliferation in various cancer cell lines .
The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division. By disrupting these pathways, the compound may effectively halt the progression of cancerous cells.
Antiplasmodial Activity
Recent studies have also explored the antiplasmodial activity of related compounds against Plasmodium falciparum, the causative agent of malaria. Certain derivatives have demonstrated promising results in inhibiting parasite growth in vitro .
Structure Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the pyrimidine ring or substituents can significantly influence activity levels.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Hydrophobic substituents | Increased antibacterial potency |
| Aromatic substitutions | Enhanced anticancer activity |
| Presence of thioether groups | Improved antiplasmodial effects |
特性
IUPAC Name |
N-[4-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-2-11-5-7-12(8-6-11)21-14(25)10-29-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-9-28-13/h3-9H,2,10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVIKOUICGKNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














